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Vanadium tetrakis(dimethylamide) - 19824-56-7

Vanadium tetrakis(dimethylamide)

Catalog Number: EVT-338143
CAS Number: 19824-56-7
Molecular Formula: C10H30N5V
Molecular Weight: 227.25 g/mol
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Product Introduction

Description

Vanadium tetrakis(dimethylamide), also known as tetrakis(dimethylamido)vanadium(IV), is a homoleptic metal amide complex with the chemical formula V(N(CH₃)₂)₄. [] It is a versatile precursor for synthesizing various vanadium-containing materials, including vanadium oxides, vanadium nitrides, and other vanadium compounds. [, , , , ] V(N(CH₃)₂)₄ has garnered significant interest in materials science due to its high volatility, enabling its use in gas-phase deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). [, , ]

Titanium Tetrakis(dimethylamide)

Compound Description: Titanium tetrakis(dimethylamide) (Ti(NMe2)4) is a titanium-based metalorganic precursor frequently employed in chemical vapor deposition (CVD) processes for synthesizing thin films, notably titanium nitride (TiN). Its structural similarity to vanadium tetrakis(dimethylamide) makes it a useful comparative compound when investigating reactivity and deposition characteristics. [, , ]

Relevance: Titanium tetrakis(dimethylamide) shares a near-identical structure with vanadium tetrakis(dimethylamide), differing only in the central metal atom. Both possess four dimethylamide ligands tetrahedrally coordinated to the metal center. This structural resemblance makes their chemical behavior and applications in material science comparable, allowing researchers to draw insights from one compound to understand the other better. [, , ]

Zirconium Tetrakis(dimethylamide)

Compound Description: Zirconium tetrakis(dimethylamide) (Zr(NMe2)4) serves as a precursor for synthesizing zirconium-containing materials, often through CVD methods. Like its titanium and vanadium counterparts, it is volatile and reactive, making it suitable for thin-film deposition. []

Relevance: Belonging to the same group (group 4) in the periodic table as titanium, zirconium also forms a tetrakis(dimethylamide) complex analogous to vanadium tetrakis(dimethylamide). These group 4 metal complexes are structurally homologous, exhibiting similar reactivity with silanes and contributing to the formation of metal-silicon-nitride materials. []

Hafnium Tetrakis(dimethylamide)

Compound Description: Hafnium tetrakis(dimethylamide) (Hf(NMe2)4) is utilized as a precursor in atomic layer deposition (ALD) processes, primarily for creating hafnium oxide (HfO2) thin films. These films find applications in microelectronics due to their desirable dielectric properties. [, ]

Relevance: Completing the group 4 tetrakis(dimethylamide) series alongside titanium and zirconium, hafnium tetrakis(dimethylamide) further emphasizes the structural trend within this group. All four compounds - including vanadium tetrakis(dimethylamide) - share the tetrahedral arrangement of dimethylamide ligands around the central metal atom, making them closely related in terms of structure and coordination chemistry. [, , ]

Tetrakis(ethylmethylamino)vanadium

Compound Description: Tetrakis(ethylmethylamino)vanadium (TEMAV) acts as a widely employed precursor in the ALD of vanadium oxide (VOx) thin films. Its volatility and controllable reactivity make it suitable for producing uniform and conformal films with applications in electronics and energy storage. [, , , , , , , , ]

Relevance: While not strictly identical in structure to vanadium tetrakis(dimethylamide), tetrakis(ethylmethylamino)vanadium belongs to the same class of vanadium amides. The ethylmethylamino ligands in TEMAV replace the dimethylamino ligands in vanadium tetrakis(dimethylamide), maintaining the tetrahedral coordination geometry around the central vanadium atom. This close structural similarity results in similar reactivity patterns and applications in material science. [, , , , , , , , ]

Tetrakis(diethylamido)vanadium

Compound Description: Tetrakis(diethylamido)vanadium is utilized in the ALD of vanadium nitride (VNx) thin films, serving as a barrier material in microelectronic devices. []

Relevance: Similar to tetrakis(ethylmethylamino)vanadium, tetrakis(diethylamido)vanadium showcases the versatility of vanadium amides as precursors in ALD processes. The substitution of dimethylamino ligands in vanadium tetrakis(dimethylamide) with diethylamido ligands retains the tetrahedral structure, indicating their close relationship within vanadium coordination chemistry. []

Source and Classification

Vanadium tetrakis(dimethylamide) is synthesized from vanadium compounds through specific chemical reactions involving dimethylamine. It falls under the category of transition metal amides, which are characterized by metal-nitrogen coordination. The compound is notable for its volatility and thermal stability, making it suitable for applications in atomic layer deposition processes and other thin-film technologies.

Synthesis Analysis

The synthesis of vanadium tetrakis(dimethylamide) typically involves the reaction of vanadium(IV) chloride with dimethylamine in an inert atmosphere to prevent moisture interference. The general reaction can be represented as follows:

VCl4+4N CH3)2V N CH3)2)4+4HCl\text{VCl}_4+4\text{N CH}_3)_2\rightarrow \text{V N CH}_3)_2)_4+4\text{HCl}

Technical Parameters:

  • Temperature: The reaction is usually conducted at room temperature to maintain the integrity of the reactants.
  • Inert Atmosphere: It is crucial to perform this synthesis under nitrogen or argon to avoid oxidation and hydrolysis.
  • Purity: The product is typically purified through distillation or recrystallization to achieve a purity level exceeding 97% .
Molecular Structure Analysis

Vanadium tetrakis(dimethylamide) features a tetrahedral coordination around the vanadium atom, with four dimethylamido ligands attached. The molecular structure exhibits non-crystallographic D2d symmetry, indicating that the arrangement of ligands around the central vanadium atom is symmetrical yet not fully regular.

Relevant Data:

  • Molecular Weight: 227.25 g/mol
  • Melting Point: Approximately 55-60 °C
  • Bonding: The metal-nitrogen bonds are relatively weaker compared to metal-oxygen bonds, influencing its reactivity in various chemical processes .
Chemical Reactions Analysis

Vanadium tetrakis(dimethylamide) undergoes several significant chemical reactions:

  1. Oxidation Reactions: It can be oxidized to form vanadium oxides when exposed to oxygen or other oxidizing agents.
  2. Reduction Reactions: The compound can also participate in reduction reactions, yielding lower oxidation states of vanadium.
  3. Substitution Reactions: The dimethylamido ligands can be substituted with other ligands under appropriate conditions, allowing for the formation of various derivatives.

These reactions are crucial for its application in synthesizing vanadium oxide films through atomic layer deposition methods .

Mechanism of Action

The mechanism of action for vanadium tetrakis(dimethylamide) primarily revolves around its role as a precursor in thin-film deposition processes. When used in atomic layer deposition:

  1. Precursor Delivery: The compound is vaporized and delivered into a deposition chamber.
  2. Reaction with Coreactants: It reacts with coreactants such as water or ozone at controlled temperatures (typically between 50 °C and 200 °C).
  3. Film Formation: This results in the deposition of vanadium oxide films on substrates, where the vanadium from the precursor integrates into the growing film structure.

The efficiency of this process is influenced by factors such as temperature, pressure, and the nature of the coreactant used .

Physical and Chemical Properties Analysis

Vanadium tetrakis(dimethylamide) exhibits several notable physical and chemical properties:

  • Appearance: Green solid or liquid
  • Volatility: Highly volatile, which facilitates its use as a precursor in deposition processes.
  • Thermal Stability: Maintains stability up to approximately 160 °C before undergoing decomposition.
  • Reactivity: Reacts readily with moisture and air; hence it must be handled in inert atmospheres .

Safety Information

The compound is classified as dangerous due to its flammability and reactivity with water. Proper safety measures should be taken when handling this substance.

Applications

Vanadium tetrakis(dimethylamide) has several scientific applications:

  1. Thin-Film Deposition: It is primarily used as a precursor for depositing vanadium oxide films via atomic layer deposition techniques, which are crucial in electronics and semiconductor manufacturing.
  2. Catalysis: Its unique coordination chemistry allows it to act as a catalyst in various organic reactions.
  3. Material Science Research: Investigated for potential applications in energy storage devices, sensors, and other advanced materials due to its electrical properties.

Properties

CAS Number

19824-56-7

Product Name

Vanadium tetrakis(dimethylamide)

IUPAC Name

dimethylazanide;vanadium(4+)

Molecular Formula

C10H30N5V

Molecular Weight

227.25 g/mol

InChI

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

PALZAXLZULBBHA-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]

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